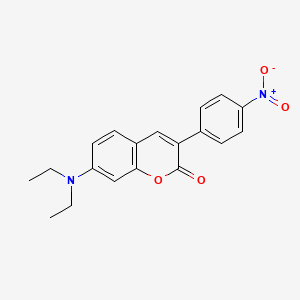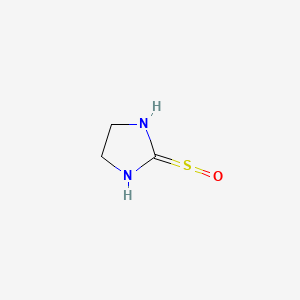
2-Sulfinylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfinylimidazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfinylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazolidine derivatives with sulfur-containing reagents. For instance, the reaction of imidazolidine-2-thione with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfinylimidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to imidazolidine-2-thione.
Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine-2-thione.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Sulfinylimidazolidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 2-Sulfinylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Comparación Con Compuestos Similares
Imidazolidine-2-thione: Shares a similar core structure but differs in the oxidation state of the sulfur atom.
Sulfonimidates: Another class of sulfur-containing heterocycles with different functional groups attached to the sulfur atom.
Uniqueness: 2-Sulfinylimidazolidine is unique due to its specific sulfur oxidation state and the resulting chemical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85150-75-0 |
|---|---|
Fórmula molecular |
C3H6N2OS |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
2-sulfinylimidazolidine |
InChI |
InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2 |
Clave InChI |
QDJCSWWLZCINJU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


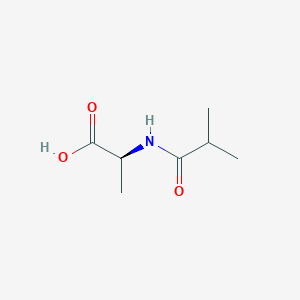
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
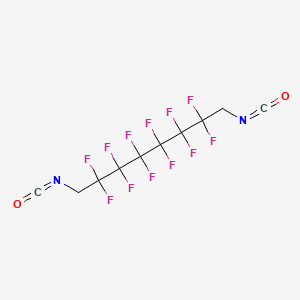
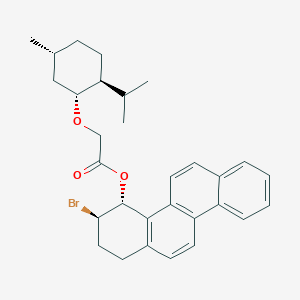
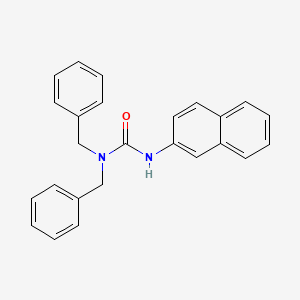
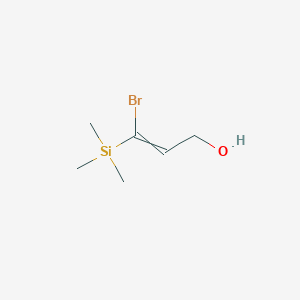
acetate](/img/structure/B14423951.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
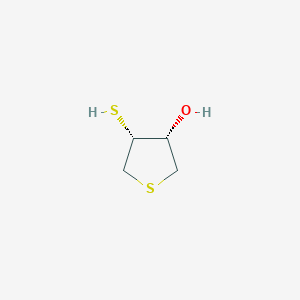

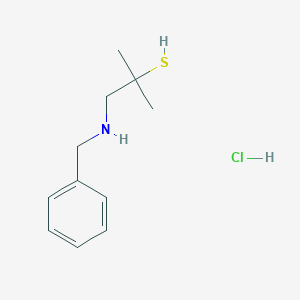
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
